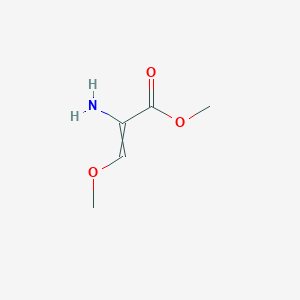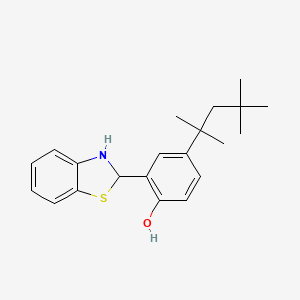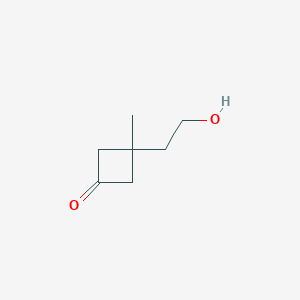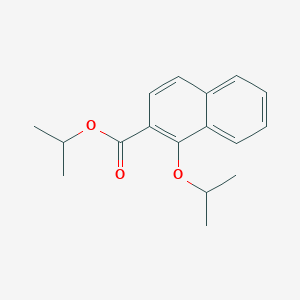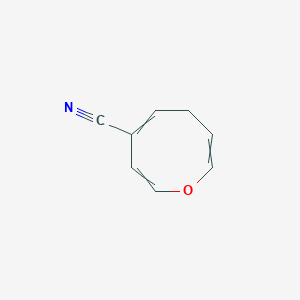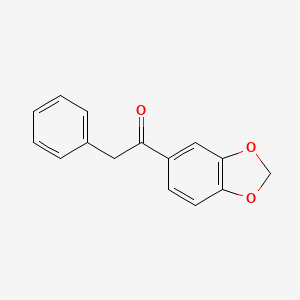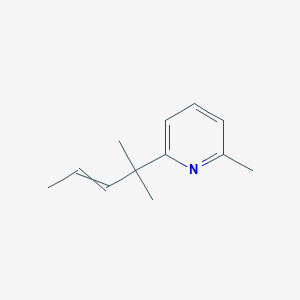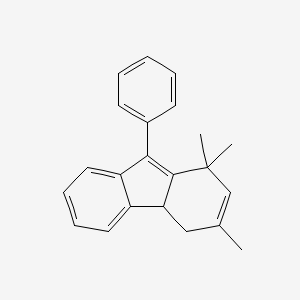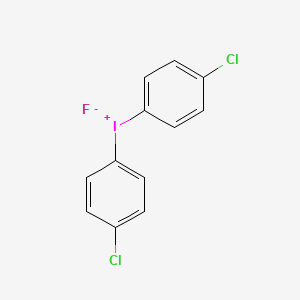![molecular formula C4H3F3N2O2S B14290806 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- CAS No. 117632-72-1](/img/structure/B14290806.png)
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a trifluoromethylsulfonyl group attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- typically involves the reaction of pyrazole derivatives with trifluoromethanesulfonyl chloride. . The reaction is usually carried out in an inert atmosphere using anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Scientific Research Applications
1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop inhibitors for specific enzymes or receptors .
Comparison with Similar Compounds
1H-Pyrazole, 1-methyl-3-(trifluoromethyl)-: Similar in structure but with a methyl group instead of a trifluoromethylsulfonyl group.
1H-Pyrazole, 1-phenyl-3-(trifluoromethyl)-: Contains a phenyl group, offering different reactivity and applications.
Uniqueness: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in the design of molecules with specific reactivity patterns .
Properties
CAS No. |
117632-72-1 |
|---|---|
Molecular Formula |
C4H3F3N2O2S |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)pyrazole |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8-9/h1-3H |
InChI Key |
PLCOPXLJHCTWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
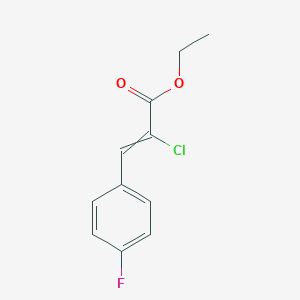
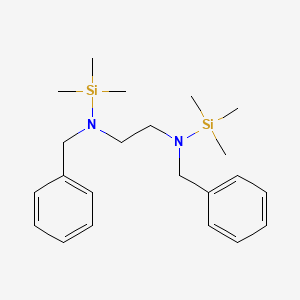
![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)
